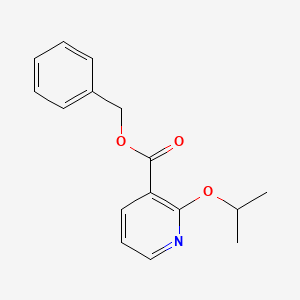

Benzyl 2-isopropoxynicotinate

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Organic and Medicinal Chemistry Research

Pyridine carboxylic acid derivatives, including the isomers picolinic acid, nicotinic acid, and isonicotinic acid, are fundamental scaffolds in the realms of organic and medicinal chemistry. nih.govdovepress.com Their importance stems from their versatile biological activities and their presence in numerous approved pharmaceutical agents. nih.govdovepress.com These compounds have been instrumental in the development of drugs for a wide array of conditions, such as infections, inflammation, cancer, diabetes, and neurological disorders. nih.gov

The pyridine ring, an aromatic and electron-deficient heterocycle, facilitates crucial interactions with biological targets like enzymes and receptors through mechanisms such as π-π stacking and hydrogen bonding. dovepress.comnih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. nih.gov Furthermore, the carboxylic acid group adds polarity and can coordinate with metal ions, a valuable characteristic for enzyme inhibition. dovepress.com The ease with which various substituents can be introduced at different positions on the pyridine ring allows for the fine-tuning of a molecule's activity and selectivity, making these derivatives highly adaptable scaffolds for drug design. dovepress.com

Role of Benzyl (B1604629) Moieties in Synthetic Targets and Biological Activity Studies

The benzyl group, a phenyl group attached to a CH₂ unit, plays a multifaceted role in chemical synthesis and the study of biological activity. lmu.edubyjus.com In organic synthesis, benzyl groups are frequently employed as protecting groups for sensitive functional groups like alcohols and amines. lmu.eduucsc.edu Their stability under many reaction conditions, coupled with their relatively straightforward removal through methods like hydrogenolysis, makes them a valuable tool for chemists. lmu.eduwikipedia.org

Beyond their use as protecting groups, benzyl moieties are integral components of many biologically active molecules and synthetic targets. lmu.edu The presence of a benzyl group can influence a molecule's physical and chemical properties, including its reactivity and stability. lmu.edu The additional methylene (B1212753) group in the benzyl moiety provides a site for further chemical modification, offering flexibility in the design of new compounds. lmu.edu The incorporation of benzyl groups into molecular structures is a common strategy in the development of new pharmaceuticals and materials. lmu.edu

Contextualization of Benzyl 2-isopropoxynicotinate within Nicotinate (B505614) Ester Research

Nicotinate esters, which are esters of nicotinic acid (a form of vitamin B3), are a subject of ongoing research, particularly in the development of prodrugs. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body. Esterification of nicotinic acid can modify its physicochemical properties, such as its ability to partition into cells. nih.gov Research has explored how different ester groups, including hydrocarbon and fluorinated chains, affect the delivery and cytotoxicity of nicotinates. nih.govnih.gov

This compound fits within this research context as a specific ester of a substituted nicotinic acid. Its structure combines the benzyl ester functionality with a nicotinate core that has an isopropoxy group at the 2-position. This particular combination of moieties suggests its potential use as a chemical intermediate in the synthesis of more complex molecules, potentially with applications in medicinal chemistry. For instance, related compounds have been investigated as intermediates in the synthesis of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase and as potential SSTR5 antagonists for treating conditions like diabetes. google.comgccpo.orggoogleapis.com The study of this compound contributes to the broader understanding of how different structural modifications to the nicotinate scaffold can influence chemical reactivity and potential biological interactions.

Compound Data

Strategies for Esterification of 2-isopropoxynicotinic Acid

Direct Esterification Approaches

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.educhemguide.co.uk In the context of this compound synthesis, this would involve reacting 2-isopropoxynicotinic acid with benzyl alcohol.

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid or by organic acids like p-toluenesulfonic acid. google.com The process is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For nicotinic acid derivatives, refluxing with an alcohol in the presence of sulfuric acid is a common procedure. orientjchem.orggoogle.com

A general representation of this reaction is:

2-isopropoxynicotinic acid + Benzyl alcohol ⇌ this compound + Water

| Catalyst | Solvent | Temperature | Yield |

| Sulfuric Acid | Excess Benzyl Alcohol | Reflux | Moderate to High |

| p-Toluenesulfonic Acid | Toluene (B28343) | Reflux (with Dean-Stark trap) | High |

This is an interactive data table based on typical Fischer-Speier esterification reactions.

Transesterification Routes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org This method can be catalyzed by either acids or bases. masterorganicchemistry.com For the synthesis of this compound, a potential route involves the transesterification of a simpler alkyl ester of 2-isopropoxynicotinic acid (e.g., the methyl or ethyl ester) with benzyl alcohol.

Base-catalyzed transesterification often employs alkoxides, such as sodium benzylate, as the catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The equilibrium can be shifted towards the product by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol by-product (e.g., methanol or ethanol). wikipedia.org

| Catalyst | Reactant | Conditions | Product |

| Sodium Benzylate | Methyl 2-isopropoxynicotinate | Excess Benzyl Alcohol, Heat | This compound |

| Sulfuric Acid | Ethyl 2-isopropoxynicotinate | Benzyl Alcohol, Reflux | This compound |

This is an interactive data table illustrating transesterification reaction parameters.

Precursor Functionalization and Coupling Strategies

An alternative to direct esterification involves the activation of the carboxylic acid group of 2-isopropoxynicotinic acid to form a more reactive intermediate. This intermediate can then readily react with benzyl alcohol to form the desired ester.

One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-isopropoxynicotinoyl chloride is highly reactive towards nucleophilic attack by benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl by-product. google.com

Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct formation of the ester from the carboxylic acid and alcohol under mild conditions.

Synthesis of the 2-isopropoxypyridine (B97995) Scaffold

The formation of the 2-isopropoxypyridine core is a foundational aspect of synthesizing this compound and related compounds. This typically involves the introduction of the isopropoxy group onto a pre-existing pyridine ring.

Alkoxylation Reactions in Pyridine Chemistry

The introduction of an alkoxy group, such as isopropoxy, onto a pyridine ring is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. This usually requires an activated pyridine ring, typically with a good leaving group at the 2-position.

A prevalent method is the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with an alkoxide. nih.gov In this case, 2-chloro- or 2-bromonicotinic acid (or its ester) would be reacted with sodium isopropoxide. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid/ester group, which stabilizes the intermediate Meisenheimer complex.

The reaction of 3-halopyridines with alcohols in the presence of a strong base like potassium tert-butoxide can also lead to alkoxylation, proceeding through a pyridyne intermediate. thieme-connect.com

| Substrate | Reagent | Conditions | Product |

| 2-Chloronicotinic acid | Sodium isopropoxide | Isopropanol (B130326), Heat | 2-isopropoxynicotinic acid |

| Methyl 2-bromonicotinate | Potassium isopropoxide | DMF, Heat | Methyl 2-isopropoxynicotinate |

This is an interactive data table summarizing alkoxylation reaction conditions.

Precursor Synthesis of Pyridine-2-ol or Pyridine-2-halides

The starting materials for the alkoxylation reactions, namely 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomer) and 2-halopyridines, are key precursors.

Pyridine-2-ol (2-Hydroxypyridine) and its derivatives can be synthesized through various methods. One common route is the hydrolysis of 2-aminopyridines via diazotization followed by treatment with water. Another approach involves the hydrolysis of 2-halopyridines under harsh conditions, such as treatment with strong acids or bases at high temperatures. google.com For instance, 2-chloropyridine can be hydrolyzed to 2-hydroxypyridine in the presence of a tertiary alcohol and an aqueous alkaline solution. google.com

Pyridine-2-halides are often prepared from the corresponding 2-aminopyridines through the Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) halide. Alternatively, 2-hydroxypyridines can be converted to 2-halopyridines using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

The synthesis of substituted 2-aminopyridines can be achieved from pyridine N-oxides. nih.govnih.gov The N-oxide activates the pyridine ring for amination at the 2-position.

An Examination of Synthetic and Purification Methodologies for this compound and Its Analogs

This article explores the synthetic strategies, purification techniques, and application of green chemistry principles relevant to the production of this compound and related nicotinate esters. The focus remains strictly on the chemical processes involved in synthesis and isolation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-propan-2-yloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12(2)20-15-14(9-6-10-17-15)16(18)19-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBUBOOIFBVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164141 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-24-0 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, the precise arrangement and connectivity of atoms within Benzyl (B1604629) 2-isopropoxynicotinate can be determined.

The ¹H NMR spectrum of Benzyl 2-isopropoxynicotinate provides detailed information about the number of distinct proton environments, their electronic surroundings, and the number of adjacent protons. The spectrum is expected to show characteristic signals corresponding to the isopropoxy, benzyl, and nicotinic acid moieties.

The protons of the benzyl group's phenyl ring typically appear in the aromatic region (δ 7.3-7.5 ppm). The two methyl groups of the isopropoxy substituent are equivalent and are expected to produce a single doublet signal in the upfield alkyl region (around δ 1.4 ppm), split by the adjacent methine proton. The methine proton of the isopropoxy group is anticipated to appear as a septet further downfield (around δ 5.4 ppm) due to coupling with the six equivalent methyl protons. The benzylic methylene (B1212753) protons (-CH₂-) are expected to produce a sharp singlet around δ 5.3 ppm. The protons on the pyridine (B92270) ring of the nicotinate (B505614) core are deshielded and appear at the downfield end of the spectrum, with distinct signals for H-4, H-5, and H-6.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isopropoxy -CH₃ | 1.4 | Doublet (d) | 6H |

| Isopropoxy -CH | 5.4 | Septet (sept) | 1H |

| Benzylic -CH₂ | 5.3 | Singlet (s) | 2H |

| Benzyl Ar-H | 7.3 - 7.5 | Multiplet (m) | 5H |

| Pyridine H-5 | 7.0 | Doublet of doublets (dd) | 1H |

| Pyridine H-4 | 8.2 | Doublet of doublets (dd) | 1H |

Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., carbonyl, aromatic, aliphatic). For this compound, a total of 14 distinct signals are expected, as some carbons in the benzyl phenyl ring are chemically equivalent.

The ester carbonyl carbon is the most deshielded, appearing significantly downfield (around δ 165 ppm). The carbons of the pyridine and benzene (B151609) rings resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the isopropoxy group (C-2) being highly deshielded. The benzylic carbon and the methine carbon of the isopropoxy group appear in the intermediate region (δ 65-75 ppm), while the aliphatic methyl carbons of the isopropoxy group are the most shielded and appear upfield (around δ 22 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropoxy -CH₃ | 22.0 |

| Isopropoxy -CH | 69.0 |

| Benzylic -CH₂ | 67.0 |

| Pyridine C-5 | 116.0 |

| Pyridine C-3 | 120.0 |

| Benzyl Ar-C (para) | 128.4 |

| Benzyl Ar-C (ortho/meta) | 128.6 |

| Benzyl Ar-C (ipso) | 136.0 |

| Pyridine C-4 | 139.0 |

| Pyridine C-6 | 151.0 |

| Pyridine C-2 | 162.0 |

Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations would include the coupling between the H-4, H-5, and H-6 protons on the pyridine ring, and the coupling between the methine (-CH) and methyl (-CH₃) protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the singlet at δ 5.3 ppm to the benzylic carbon at δ 67.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. Essential correlations for confirming the structure of this compound would include a cross-peak between the benzylic methylene protons (δ ~5.3 ppm) and the ester carbonyl carbon (δ ~165.0 ppm), as well as a correlation between the isopropoxy methine proton (δ ~5.4 ppm) and the C-2 carbon of the pyridine ring (δ ~162.0 ppm).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, which has a molecular weight of 271.31 g/mol , the ESI-MS spectrum run in positive ion mode would be expected to show a prominent base peak at an m/z of 272.3. libretexts.org

When subjected to collision-induced dissociation (tandem MS or MS/MS), the protonated molecular ion fragments in a predictable manner. The ester linkage is a common site of cleavage. A primary fragmentation pathway would involve the cleavage of the benzyl-oxygen bond, leading to two major fragment ions:

A highly stable benzyl cation ([C₇H₇]⁺) with an m/z of 91.1.

The protonated 2-isopropoxynicotinic acid fragment ([C₉H₁₂NO₃]⁺) with an m/z of 182.1.

Predicted ESI-MS Fragmentation Data

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₆H₁₈NO₃]⁺ | 272.3 |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.1 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For the protonated molecular ion of this compound, [C₁₆H₁₈NO₃]⁺, the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The calculated theoretical exact mass for [C₁₆H₁₈NO₃]⁺ is 272.12812. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide definitive confirmation of the compound's elemental composition, C₁₆H₁₇NO₃.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the frequencies of absorbed radiation, a spectrum is generated that serves as a molecular "fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features, including the pyridine ring, the ester linkage, the ether group, and the aromatic and aliphatic hydrocarbon moieties.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The aromatic C-H stretching vibrations of both the pyridine and benzyl rings typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org In contrast, the aliphatic C-H stretching vibrations from the isopropyl and benzyl methylene groups are found just below 3000 cm⁻¹.

One of the most prominent peaks in the spectrum is the C=O (carbonyl) stretch of the ester group, which is expected to be a strong, sharp absorption in the region of 1720-1740 cm⁻¹. masterorganicchemistry.com The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ range. pw.edu.pl Pyridine and its derivatives show characteristic bands in this region. cdnsciencepub.commsesupplies.com The C-O stretching vibrations from the ester and the isopropoxy ether group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the aryl-alkyl ether C-O stretch is anticipated around 1250 cm⁻¹, while the ester C-O stretches will also appear in this vicinity.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |

|---|---|---|---|

| 3030 - 3100 | C-H Stretch | Aromatic (Pyridine and Benzyl Rings) | Medium-Weak |

| 2850 - 2980 | C-H Stretch | Aliphatic (Isopropyl and Methylene Groups) | Medium |

| 1720 - 1740 | C=O Stretch | Ester Carbonyl | Strong |

| 1580 - 1610 | C=C and C=N Stretch | Pyridine Ring Skeletal Vibrations | Medium-Strong |

| 1450 - 1500 | C=C Stretch | Benzyl Ring Skeletal Vibrations | Medium |

| 1250 - 1300 | C-O Stretch | Ester (Aryl-O) | Strong |

| 1100 - 1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1050 - 1150 | C-O Stretch | Ester (O-Alkyl) | Strong |

| 690 - 770 | C-H Bend (Out-of-plane) | Aromatic Rings | Strong |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of a specific compound in a research sample. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. sielc.com

In a typical setup for analyzing nicotinic acid esters, a C18 (octadecylsilyl) column is used as the stationary phase due to its versatility and effectiveness in separating moderately nonpolar compounds. sielc.comhelixchrom.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the main compound from any potential impurities or degradation products, which may have different polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine and benzyl rings in this compound are strong chromophores that absorb UV light. The detection wavelength is typically set around 260 nm to achieve high sensitivity. By comparing the peak area of the analyte to that of a certified reference standard, the purity and concentration of this compound in the sample can be accurately determined.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound, allowing for both the separation of components in a mixture and their structural elucidation. nih.gov

In GC-MS analysis, the sample is first vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). libretexts.org This high-energy process causes the molecule to fragment into smaller, charged ions in a reproducible pattern. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that acts as a unique chemical fingerprint. libretexts.org

For this compound (Molecular Weight: 271.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 271. A characteristic and often abundant fragment for benzyl esters is the tropylium (B1234903) ion at m/z 91, formed by the cleavage of the benzylic C-O bond and subsequent rearrangement of the benzyl cation. scholarsresearchlibrary.com Other significant fragments would likely arise from the loss of the isopropoxy group (-OCH(CH₃)₂), the isopropyl group (-CH(CH₃)₂), or cleavage within the nicotinate structure. manupatra.inresearchgate.net The identification of these specific fragments allows for unambiguous confirmation of the compound's structure.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 271 | [C₁₆H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 228 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 212 | [M - OCH(CH₃)₂]⁺ | Loss of isopropoxy radical |

| 180 | [C₉H₁₀NO₃]⁺ | Loss of benzyl radical |

| 122 | [C₆H₄N(CO)]⁺ | Fragment of the nicotinoyl portion |

| 107 | [C₇H₇O]⁺ | Benzylic fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Computational and Theoretical Investigations of Benzyl 2 Isopropoxynicotinate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the optimized, lowest-energy molecular geometry. For Benzyl (B1604629) 2-isopropoxynicotinate, DFT calculations, commonly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) and a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for Benzyl 2-isopropoxynicotinate from DFT Calculations

| Parameter | Description | Predicted Value Range |

|---|---|---|

| Bond Lengths (Å) | C-N (pyridine), C-O (ester), C-O (ether) | 1.33-1.45 |

| Bond Angles (°) | C-N-C (pyridine), O-C=O (ester) | 115-125 |

| Dihedral Angles (°) | Pyridine (B92270) ring vs. Benzyl group | 60-90 |

Note: These values are illustrative and based on typical results for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.netyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. ejosat.com.tr A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich substituted pyridine ring, while the LUMO may be distributed over the benzyl and carbonyl portions of the molecule, which can act as electron-accepting regions. nih.govmdpi.com

From the EHOMO and ELUMO values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. frontiersin.org

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov Green and yellow represent areas of intermediate potential.

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester and isopropoxy groups. These sites represent the centers of high electron density and are the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential (blue) would be located around the hydrogen atoms, particularly those on the benzyl and pyridine rings, making them potential sites for nucleophilic interaction. researchgate.net

Natural Population Analysis (NPA) for Charge Distribution

For this compound, NPA is expected to show that the highly electronegative oxygen and nitrogen atoms bear significant negative charges. The carbon atom of the carbonyl group (C=O) and the carbons attached directly to the oxygen and nitrogen atoms would, in turn, carry a partial positive charge. The hydrogen atoms are generally found to be positively charged. This detailed charge map helps to rationalize the sites identified in the MEP analysis. nih.gov

Table 3: Illustrative Natural Population Analysis (NPA) Charges for this compound

| Atom/Group | Predicted Charge (e) | Rationale |

|---|---|---|

| Pyridine Nitrogen (N) | Negative | High electronegativity |

| Ester Oxygens (O) | Negative | High electronegativity |

| Isopropoxy Oxygen (O) | Negative | High electronegativity |

| Carbonyl Carbon (C=O) | Positive | Bonded to two electronegative oxygen atoms |

Note: These are qualitative predictions based on chemical principles and findings for similar structures.

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This compound has several rotatable single bonds, including those connecting the benzyl group to the ester oxygen, the ester group to the pyridine ring, and the isopropoxy group to the ring.

A systematic conformational search involves rotating these bonds in discrete steps and calculating the potential energy of the resulting structure at each point. This process generates a potential energy surface, or energetic landscape, which maps the energy of the molecule as a function of its geometry. The points of lowest energy on this surface correspond to the most stable, and therefore most probable, conformers of the molecule. The energy barriers between these conformers determine the flexibility of the molecule and the rate at which it can interconvert between different shapes. Identifying the global minimum energy conformer is essential as it represents the most populated state of the molecule and is typically the structure used for subsequent electronic property calculations.

In Silico Prediction of Interactions with Biological Targets (Mechanistic, Non-Clinical)

In silico methods can be used to predict the potential interactions of a small molecule like this compound with biological macromolecules, such as proteins or enzymes. Techniques like inverse docking and pharmacophore modeling screen the compound against large databases of known biological targets to identify potential binding partners. nih.govnih.gov

Inverse docking takes the small molecule (ligand) and attempts to fit it into the binding sites of numerous known protein structures. A high-scoring fit suggests a potential interaction that could be investigated further. nih.gov Given that the molecule is a nicotinate (B505614) derivative, potential targets could include enzymes involved in nicotinic acid metabolism or receptors that recognize similar structural motifs. For instance, studies on benzyl derivatives have identified targets such as phosphodiesterases (PDEs). arabjchem.org These predictions are purely mechanistic and non-clinical, serving as hypotheses to guide experimental biological screening. They provide a rational basis for exploring the molecule's potential mode of action by identifying which biological pathways it might influence.

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the computational and theoretical investigations of this compound, including molecular docking studies and molecular dynamics simulations.

Therefore, the requested article focusing on the "" with the specified subsections cannot be generated at this time due to the absence of relevant data.

Further research and publication in this specific area would be required to provide the detailed analysis requested in the prompt.

Preclinical Pharmacological and Biological Activity Research on Benzyl 2 Isopropoxynicotinate and Structural Analogs

Investigation of Vasodilatory Mechanisms in Isolated Tissue Models

The vasodilatory properties of nicotinic acid and its esters are well-documented, with research pointing towards a complex mechanism of action. Benzyl (B1604629) 2-isopropoxynicotinate, as a nicotinate (B505614) ester, is anticipated to share some of these characteristics.

Effects on Vascular Smooth Muscle Contractility in Ex Vivo Preparations

While specific studies on Benzyl 2-isopropoxynicotinate are not available, research on related compounds suggests a direct effect on vascular smooth muscle. For instance, various prostaglandin (B15479496) compounds are known to induce both contraction and relaxation of vascular smooth muscles in isolated rat aortic strips and portal veins nih.gov. The response of vascular smooth muscle to these agents is dependent on factors such as the concentration of extracellular magnesium, oxygen, and the availability of glucose nih.gov.

The vasodilatory effect of compounds like benzyl nicotinate is utilized in topical preparations to increase blood flow nih.govglpbio.comsarchemlabs.com. This action is a result of the relaxation of vascular smooth muscle, leading to the widening of blood vessels mdpi.com. The mechanism often involves the release of endogenous vasodilators like nitric oxide, which directly acts on the smooth muscle cells evitachem.comnih.gov.

Role of Prostaglandin Pathways in In Vitro Vascular Responses

A significant body of evidence suggests that the vasodilatory effects of nicotinic acid and its esters are mediated, at least in part, by the prostaglandin pathway nih.gov. Topical application of nicotinates has been shown to induce a vascular response that can be inhibited by prostaglandin biosynthesis inhibitors such as aspirin (B1665792) and indomethacin (B1671933) nih.gov. This indicates that the effect of the nicotinate moiety on vascular smooth muscle is likely mediated by the local release of vasodilator prostaglandins (B1171923) nih.gov.

Studies have shown that the vasodilatory effect of nicotinic acid is associated with the release of prostaglandin D2 (PGD2) researchgate.net. The interaction of PGD2 with its receptors on vascular smooth muscle cells leads to vasodilation researchgate.net. Therefore, it is plausible that this compound could also exert its vasodilatory effects through the stimulation of prostaglandin synthesis in vascular tissues.

Assessment of Anti-inflammatory Potential in Cellular Assays (Preclinical)

The structural components of this compound suggest a potential for anti-inflammatory activity. Both benzyl-containing compounds and nicotinic acid derivatives have been investigated for their effects on inflammatory processes.

Modulation of Inflammatory Mediators in Cell Culture Models

Preclinical studies on related compounds indicate a potential for this compound to modulate inflammatory mediators. For example, benzyl isothiocyanate, a compound containing a benzyl group, has been shown to exert anti-inflammatory effects in murine macrophages by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.gov. This inhibition was associated with the downregulation of the NF-κB signaling pathway nih.gov.

Furthermore, topical application of nicotinates has been observed to induce a cellular inflammatory response characterized by the accumulation of mononuclear cells and neutrophils nih.gov. This response, however, can be inhibited by aspirin, suggesting a link to prostaglandin-mediated inflammation nih.gov. In cell culture models, some topical formulations containing natural extracts have demonstrated the ability to reduce the expression of TNF-α, IL-1β, and matrix metalloproteinases in macrophages, keratinocytes, and chondrocytes mdpi.com.

Potential for Topical Anti-inflammatory Research

The vasodilatory properties of benzyl nicotinate have led to its inclusion in topical formulations to enhance the penetration of other active ingredients and to exert localized effects nih.govsarchemlabs.com. The ability of nicotinates to induce a localized inflammatory response that can be modulated by anti-inflammatory agents suggests their potential utility in research models of inflammation nih.gov.

Topical preparations containing benzyl nicotinate have been investigated for pain relief, which is often associated with inflammation google.com. The rationale is that by increasing blood flow to an area, the compound may help to clear inflammatory mediators and promote tissue repair. Therefore, this compound could be a candidate for similar topical anti-inflammatory research, potentially in combination with other anti-inflammatory agents.

Antiproliferative Activity in In Vitro Cancer Cell Line Models (Based on related benzyl/nicotinate derivatives)

A growing body of preclinical research has focused on the antiproliferative activity of compounds containing benzyl and nicotinate/nicotinamide (B372718) moieties. These studies suggest that such derivatives may have potential as anticancer agents.

Various benzyl adenosine (B11128) analogs have been studied for their anticancer effects in different cell lines mdpi.com. For instance, N6-benzyladenosine has shown antiproliferative effects in colorectal cancer cell lines mdpi.com. Similarly, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins with N-benzyl moieties have demonstrated significant growth inhibition in human cancer cell lines, including lung, colon, and breast cancer cells nih.gov.

Nicotinamide derivatives have also been evaluated for their cytotoxic activities. A series of diamides containing a nicotinamide unit exhibited good to moderate cytotoxic effects on lung cancer cell lines (NCI-H460, A549, and NCI-H1975) researchgate.net. Another study found that fascaplysin, a marine natural product, showed high cytotoxicity against small cell lung cancer (SCLC) cell lines nih.gov. While not a direct nicotinate derivative, its structure contains a complex heterocyclic system that shares some electronic features with the pyridine (B92270) ring of nicotinates.

The tables below summarize the antiproliferative activities of selected benzyl and nicotinate/nicotinamide derivatives from various studies.

Table 1: Antiproliferative Activity of Benzyl Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| N6-benzyladenosine analog (2c) | HCT116 | Colorectal Cancer | % Cell Viability (10 µM, 48h) | ~60% | mdpi.com |

| N-benzyl isatin (B1672199) derivative (5o) | A-549 | Lung Cancer | % Growth Inhibition (30 µM) | 97.8% | nih.gov |

| N-benzyl isatin derivative (5o) | HT-29 | Colon Cancer | % Growth Inhibition (30 µM) | 97.8% | nih.gov |

| N-benzyl isatin derivative (5o) | ZR-75 | Breast Cancer | % Growth Inhibition (30 µM) | 97.8% | nih.gov |

Table 2: Antiproliferative Activity of Nicotinamide/Nicotinate Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| Nicotinamide diamide (B1670390) (4d) | NCI-H460 | Lung Cancer | IC50 | 4.07 µg/mL | researchgate.net |

| Fascaplysin | NCI-H69 | Small Cell Lung Cancer | IC50 | 0.45 | nih.gov |

| Fascaplysin | NCI-H82 | Small Cell Lung Cancer | IC50 | 0.38 | nih.gov |

| Fascaplysin | NCI-H417 | Small Cell Lung Cancer | IC50 | 0.28 | nih.gov |

Antimicrobial Activity Evaluation in In Vitro Assays (Based on related benzyl compounds)

The antimicrobial potential of this compound can be inferred from studies on related benzyl compounds and nicotinic acid derivatives, which have been evaluated against a range of pathogens.

Research has demonstrated that various benzyl derivatives possess significant antibacterial and antifungal properties. nih.gov For example, synthetic benzyl bromides have been shown to be effective against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, and also showed moderate activity against Gram-negative bacteria. nih.gov These compounds were also highly effective against the fungi Candida albicans and Candida krusei. nih.gov Furthermore, other studies on substituted benzyl derivatives of nitroketene have reported good antibacterial activity against a panel of ten different bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. derpharmachemica.com Similarly, novel nicotinic acid derivatives have demonstrated high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

The antimicrobial potential of these related compounds has been quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit visible microbial growth. youtube.com For benzyl bromide derivatives, MIC values varied depending on the specific compound and microbial strain. One derivative showed an MIC of 1 mg/mL against S. aureus and 2 mg/mL against E. coli. nih.gov The same compound was particularly effective against C. albicans, with an MIC of 0.25 mg/mL. nih.gov Another benzyl bromide derivative had an MIC of 0.5 mg/mL against S. pyogenes. nih.gov In studies of novel nicotinic acid derivatives, certain compounds showed highly potent activity, with MIC values as low as 7.81 µg/mL against Bacillus subtilis and Staphylococcus aureus, including an MRSA strain. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Related Benzyl and Nicotinate Compounds

| Compound Class/Derivative | Microorganism | MIC Value | Source |

|---|---|---|---|

| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1 mg/mL | nih.gov |

| Benzyl bromide derivative (1a) | Escherichia coli | 2 mg/mL | nih.gov |

| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL | nih.gov |

| Benzyl bromide derivative (1c) | Streptococcus pyogenes | 0.5 mg/mL | nih.gov |

| Benzyl bromide derivative (1c) | Candida krusei | 0.5 mg/mL | nih.gov |

| Nicotinic acid derivative (Compound 13) | Staphylococcus aureus (MRSA) | 7.81 µg/mL | nih.gov |

| Nicotinic acid derivative (Compound 25) | Bacillus subtilis | 7.81 µg/mL | nih.gov |

Receptor Modulation Studies for Mechanistic Understanding

To understand the specific molecular targets of a compound, receptor modulation studies are crucial.

Following a review of available scientific literature, no studies were identified that investigated the activity of this compound or its close structural analogs as antagonists of the Somatostatin Receptor Subtype 5 (SSTR5).

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Isopropoxy Moiety Modifications on Activity

The 2-isopropoxy group on the nicotinate (B505614) ring is a key determinant of the molecule's physicochemical properties, including lipophilicity and steric profile, which in turn affect its interaction with biological targets. While direct studies on Benzyl (B1604629) 2-isopropoxynicotinate are not extensively detailed in publicly available literature, SAR principles can be extrapolated from related 2-alkoxy derivatives.

Research on other classes of biologically active molecules shows that the length and branching of alkoxy chains can significantly influence potency. nih.gov In many instances, increasing the alkyl chain length enhances activity up to a certain point, often attributed to improved membrane permeability or hydrophobic interactions at the target site. researchgate.netnih.gov However, excessive elongation or branching can lead to a decrease in activity due to steric hindrance, which may prevent optimal binding. nih.gov

For nicotinic acid esters, modifying the alkoxy group from isopropoxy to other forms, such as methoxy, ethoxy, or butoxy, would alter the molecule's lipophilicity and spatial arrangement. It is hypothesized that smaller alkoxy groups like methoxy or ethoxy might lead to different binding kinetics compared to the bulkier isopropoxy group. Conversely, replacing the isopropoxy group with a longer, linear chain like n-butoxy or hexyloxy could enhance lipid solubility, potentially affecting its pharmacokinetic profile.

Table 1: Hypothetical Impact of Isopropoxy Moiety Modification on Biological Activity

| Derivative Modification (R in Benzyl 2-R-nicotinate) | Hypothesized Change in Property | Potential Impact on Activity |

|---|---|---|

| -O-CH(CH₃)₂ (Isopropoxy) | Baseline | Baseline Activity |

| -O-CH₃ (Methoxy) | Decreased steric bulk, potentially altered lipophilicity | May increase or decrease activity depending on target pocket size |

| -O-CH₂CH₃ (Ethoxy) | Slightly increased chain length vs. Methoxy | Potentially optimal balance of size and lipophilicity nih.gov |

| -O-CH₂CH₂CH₂CH₃ (n-Butoxy) | Increased lipophilicity and chain length | May enhance activity if hydrophobic interactions are key, but could be too large |

Influence of Benzyl Group Substitutions on Biological Efficacy

The benzyl group serves as another critical site for modification to tune the biological efficacy of the parent compound. SAR studies on various molecular scaffolds containing a benzyl moiety have consistently shown that substitutions on the phenyl ring can profoundly impact activity. researchgate.netnih.gov These substitutions can alter the electronic properties (through electron-donating or electron-withdrawing groups) and steric properties of the molecule, influencing how it docks with its target.

Introducing electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO₂), can create specific polar interactions, like halogen bonds, which may enhance binding affinity. mdpi.com For instance, a fluorine atom at the para-position of the benzyl ring has been shown in other molecular series to improve metabolic stability and binding. Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) can increase electron density in the ring and affect π-π stacking interactions with aromatic residues in a receptor's binding site.

The position of the substituent (ortho, meta, or para) is also critical. A substituent at the para-position generally extends the molecule's axis, while an ortho-substituent can induce a conformational twist in the benzyl group, which may either be beneficial or detrimental to its biological activity.

Table 2: Research Findings on Benzyl Group Substitutions in Bioactive Molecules

| Scaffold Class | Benzyl Substitution | Observed Effect on Efficacy | Reference |

|---|---|---|---|

| Quinazolinamines | 4'-Halogen substitution | Dramatically increased activity | mdpi.com |

| Pyrazolopyridinyl pyrimidines | N-morpholino and ethyl groups | Better inhibitory activity than cyano substitution | nih.gov |

| Verubulin analogues | Removal of para-methoxy group | Reduced cytotoxicity by 2-3 orders of magnitude | mdpi.com |

Role of Nicotinate Scaffold Modifications on Target Interaction

The pyridine (B92270) ring of the nicotinate scaffold is fundamental to the molecule's core structure and its ability to interact with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. nih.gov Modifications to this scaffold can be explored through several strategies.

One approach is the introduction of substituents directly onto the pyridine ring. Adding small alkyl or halogen groups could fine-tune the electronic landscape and steric profile of the molecule. Another strategy involves bioisosteric replacement of the ester functionality. Carboxylic acid isosteres, such as 1,2,4-oxadiazoles or tetrazoles, have been successfully used to replace ester or acid groups in other drugs to improve metabolic stability and cell permeability while maintaining or enhancing target interaction. acs.org For example, research on nicotinic acid derivatives has shown that converting the carboxylic acid group into acylhydrazones and subsequently cyclizing them into 1,3,4-oxadiazoline derivatives can produce compounds with significant antimicrobial activity. mdpi.com

Furthermore, altering the position of the ester group on the pyridine ring (e.g., moving it from position 3 to position 2 or 4) would create isonicotinic or picolinic acid derivatives, respectively. Such positional isomers often exhibit vastly different biological activities due to the change in the geometry and electronic vector of the molecule. nih.gov

Design and Synthesis of Novel Benzyl 2-isopropoxynicotinate Derivatives for Enhanced Activity

The rational design of novel derivatives of this compound leverages the SAR insights discussed previously. The goal is to synthesize new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties. The synthetic strategies generally involve multi-step processes starting from nicotinic acid or its precursors.

A common synthetic route involves the esterification of a modified nicotinic acid with a modified benzyl alcohol. For example, to create derivatives with substitutions on the benzyl ring, commercially available substituted benzyl alcohols can be reacted with 2-isopropoxynicotinoyl chloride. The latter can be prepared from 2-hydroxynicotinic acid by first performing an etherification to introduce the isopropoxy group, followed by conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride. google.com

Alternatively, modifications to the nicotinate scaffold can be performed first. For instance, creating acylhydrazone derivatives involves reacting nicotinic acid hydrazide with various aldehydes. mdpi.com These intermediates can then be further modified or cyclized to form different heterocyclic systems. mdpi.com The synthesis of such novel derivatives allows for systematic exploration of the chemical space around the parent molecule to identify candidates with enhanced biological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com For a series of compounds like the derivatives of this compound, QSAR can predict the activity of unsynthesized analogues, thereby guiding and prioritizing synthetic efforts. researchgate.net

A QSAR study on nicotinic acid derivatives, including simple alkyl and benzyl esters, investigated the relationship between their lipophilicity and various structural descriptors. akjournals.com Lipophilicity, often expressed as the partition coefficient (log P), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. akjournals.com The study found a strong correlation between experimentally determined lipophilicity values (R M0) and calculated log P values, indicating that chromatographic methods can provide a reliable measure of this property for nicotinic acid derivatives. akjournals.com

The models are built using descriptors that quantify various aspects of the molecule's structure, such as:

Topological descriptors: These describe the connectivity and branching of atoms.

Electronic descriptors: These relate to the distribution of electrons, such as electronegativity and ionization potential.

Steric descriptors: These quantify the size and shape of the molecule.

By developing a regression equation of the form: Activity = f(descriptor1, descriptor2, ...) , a QSAR model can be established. wikipedia.org For nicotinic acid esters, such models could predict how changes in the alkoxy chain length or substitutions on the benzyl ring would affect a specific biological activity, helping to rationalize the SAR data and design more effective compounds. akjournals.comnih.gov

Metabolism and Pharmacokinetics in Preclinical Research Models Non Human, Mechanistic

In Vitro Metabolic Stability Studies (e.g., Liver Microsome Assays)

Currently, there is a lack of publicly available scientific literature detailing the in vitro metabolic stability of Benzyl (B1604629) 2-isopropoxynicotinate in preclinical models such as liver microsome assays. As a nicotinic acid ester, it is anticipated that the compound would undergo hydrolysis, a common metabolic pathway for ester-containing molecules. This process would likely be mediated by various esterases present in liver microsomes.

In general, in vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the test compound with liver microsomes from different species (e.g., rat, mouse, dog, human) and measuring the rate of its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (Clint) of the compound. For esters, the stability can be influenced by the chemical structure, particularly the nature of the alcohol and acid moieties.

Identification of Metabolites in Preclinical Systems (e.g., animal models, cell cultures)

There is no specific information available from preclinical studies to definitively identify the metabolites of Benzyl 2-isopropoxynicotinate. However, based on its chemical structure as an ester of nicotinic acid and benzyl alcohol, with an isopropoxy group, several metabolic pathways can be predicted.

The primary metabolic pathway is expected to be the hydrolysis of the ester bond, catalyzed by esterases, to yield nicotinic acid, benzyl alcohol, and isopropanol (B130326).

Nicotinic Acid: Once formed, nicotinic acid is expected to enter its well-established metabolic pathways. It can be converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or conjugated with glycine (B1666218) to form nicotinuric acid, which is then excreted.

Benzyl Alcohol: This metabolite is typically oxidized to benzoic acid, which can then be conjugated with glycine to form hippuric acid before excretion.

Isopropanol: This would likely be metabolized to acetone.

Further metabolism could involve hydroxylation of the aromatic rings of the parent compound or its metabolites. The identification and structural elucidation of these potential metabolites would require dedicated in vivo studies in animal models (e.g., rats, mice) or in vitro studies using systems like primary hepatocytes, followed by analysis of biological samples (urine, feces, plasma) using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Permeation and Distribution Studies in Model Biological Barriers (e.g., excised skin models)

Specific data from permeation and distribution studies for this compound are not available in the current scientific literature. As a lipophilic ester, it is plausible that it would exhibit some degree of permeation across biological membranes.

Studies on other nicotinic acid esters have shown that they can permeate the skin, with the rate and extent of permeation being influenced by the physicochemical properties of the specific ester, such as its lipophilicity and molecular size. During skin permeation, these esters can also undergo metabolism by cutaneous esterases, leading to the formation of nicotinic acid within the skin layers. A study on various alkyl esters of nicotinic acid using excised hairless mouse skin demonstrated that both the intact ester and its metabolite, nicotinic acid, were detected in the receptor fluid, confirming that hydrolysis occurs during the permeation process. nih.gov The efficiency of permeation and the rate of metabolism were found to be dependent on the length of the alkyl chain. nih.gov

To determine the specific permeation and distribution characteristics of this compound, studies using models such as excised animal or human skin in Franz diffusion cells would be necessary. These studies would quantify the flux of the parent compound and its primary metabolite, nicotinic acid, across the skin barrier.

Excretion Pathways in Animal Studies

Detailed information on the excretion pathways of this compound from animal studies is not currently published. Based on the predicted metabolism, the excretion of its metabolites would likely occur through both renal and fecal routes.

The primary metabolites are expected to be relatively water-soluble and would likely be eliminated in the urine. For instance, nicotinuric acid and hippuric acid, the predicted glycine conjugates of nicotinic acid and benzoic acid respectively, are known to be excreted renally. The relative contribution of urinary and fecal excretion would depend on the polarity of the metabolites and the involvement of biliary excretion. To definitively establish the excretion pathways, a radiolabeled study in an animal model such as the rat would be required. This would involve administering a radiolabeled version of this compound and quantifying the radioactivity in urine, feces, and bile over time.

Intellectual Property and Patent Landscape for Research and Development

Analysis of Patents Citing Benzyl (B1604629) 2-isopropoxynicotinate as an Intermediate or Component

A direct patent search for "Benzyl 2-isopropoxynicotinate" does not yield a significant number of specific results, indicating that it may not be a widely patented compound under this exact name. However, the patent landscape can be understood by examining patents for structurally related compounds, such as nicotinic acid esters and derivatives. These patents often contain broad claims that could encompass this compound.

Patents in the chemical field often include claims related to the synthesis of novel compounds. While no patents have been identified that explicitly claim the synthesis of this compound, patents for related nicotinic acid derivatives describe general synthetic methods that could be applicable. For instance, a patent might claim a method for producing a class of nicotinic acid esters by reacting a nicotinic acid precursor with a range of alcohols in the presence of a suitable catalyst. Such claims are designed to be broad to cover multiple structurally similar compounds.

It is common for patents in the chemical arts to claim not just a final compound but also the key intermediates used in its synthesis. Should this compound be a crucial intermediate in the synthesis of a patented, high-value active pharmaceutical ingredient, its use could be covered by the process claims of that patent.

Nicotinic acid and its derivatives are known to possess a wide range of biological activities, and as such, are frequently the subject of patents related to their therapeutic potential. Patents for nicotinic acid derivatives often include claims related to their ability to modulate specific biological targets, such as receptors or enzymes.

For example, a patent might claim a group of nicotinic acid esters for their activity as modulators of a particular receptor, such as a G-protein coupled receptor or an ion channel. These claims are often supported by data from in vitro assays demonstrating the compounds' ability to bind to the receptor or alter its activity. Similarly, patents may claim these compounds as inhibitors of specific enzymes that are implicated in disease pathways.

While direct patent claims for the biological activity of this compound are not readily found, the broader class of nicotinic acid esters has been explored for various therapeutic applications. For instance, some patents describe the use of nicotinic acid derivatives in modulating farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism google.com. Other patents cover the use of nicotinic acid compounds as modulators of steroidal receptors and calcium channel activities tandfonline.com. The claims in such patents are often structured to cover a genus of compounds defined by a general chemical formula, which could potentially include this compound.

Below is an interactive data table summarizing the types of patent claims that could potentially cover this compound based on patents for related compounds.

| Patent Claim Type | General Description | Potential Relevance to this compound | Illustrative Research Areas |

| Composition of Matter | Claims a novel chemical entity or a group of related compounds. | A broad Markush structure in a patent for nicotinic acid esters could encompass this specific compound. | Drug discovery for new therapeutic agents. |

| Process/Synthetic Method | Claims a method of synthesizing a compound or a class of compounds. | If used as an intermediate, its synthesis method might be covered by a process claim for a final product. | Process chemistry and development of efficient synthetic routes. |

| Method of Use | Claims the use of a compound for a specific therapeutic purpose. | Patents on related nicotinic acid derivatives for treating specific diseases could implicitly cover its use if it demonstrates similar activity. | Pharmacology and therapeutic applications research. |

| Mechanism of Action | Claims related to the modulation of a specific biological target. | If it interacts with a patented target (e.g., a specific receptor or enzyme), its use in research on that target could be impacted. | Molecular biology, biochemistry, and cell-based assay development. |

Freedom to Operate Analysis for Research Compounds

A Freedom to Operate (FTO) analysis is a crucial step to determine whether a planned research, development, or commercial activity can proceed without infringing on the valid intellectual property rights of others scienceopen.compatentpc.compatsnap.com. For a research compound like this compound, an FTO analysis would involve a thorough search and analysis of existing patents to assess the risk of potential infringement.

The FTO analysis should be conducted at the earliest meaningful stage of a research project scienceopen.com. This proactive approach helps in mitigating legal risks and avoiding costly disputes in the future patentpc.comkangxin.com. The analysis primarily focuses on the claims of issued patents and pending applications scienceopen.com.

Given the lack of patents specifically naming this compound, the FTO analysis would need to focus on broader patents claiming classes of nicotinic acid esters. The key would be to determine if the specific structure of this compound falls within the scope of any existing patent claims. This can be a complex task, as the language used in patent claims is often broad and can be subject to legal interpretation kangxin.com.

For research purposes, some jurisdictions have a "research exemption" or "safe harbor" provision that allows for the use of patented inventions for purely scientific inquiry without infringing the patent. However, the scope of these exemptions varies significantly by country and is often narrowly interpreted.

Future Research Directions in the Patented Space

The existing patent landscape for nicotinic acid derivatives suggests several potential future research directions. The focus on receptor modulation and enzyme inhibition in many patents indicates a continuing interest in this class of compounds for drug discovery.

Future research could focus on:

Exploring Novel Biological Targets: Investigating the activity of this compound and related compounds against new or underexplored biological targets could lead to novel therapeutic applications and new intellectual property.

"Invent-Around" Strategies: If a blocking patent with specific claims is identified, researchers can focus on designing and synthesizing structurally similar but distinct compounds that fall outside the scope of the existing patent claims patsnap.com.

AI and Machine Learning in Drug Discovery: The use of artificial intelligence and machine learning is a growing trend in identifying novel drug candidates and predicting their properties patsnap.compatentpc.com. These technologies can be used to explore the chemical space around nicotinic acid esters to identify new compounds with desired biological activities and favorable patentability prospects.

Sustainable Chemistry: There is a growing trend in patenting green chemistry and sustainable chemical processes patsnap.com. Future research could focus on developing more environmentally friendly methods for synthesizing this compound and related compounds, which could be a source of new patents.

The convergence of different technological fields, such as AI and biotechnology, is also shaping the future of chemical patents lexisnexisip.com. Researchers who can leverage these interdisciplinary approaches will be well-positioned to make novel discoveries and secure intellectual property rights in the evolving landscape of chemical innovation.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of Benzyl (B1604629) 2-isopropoxynicotinate and Analogs

A review of the scientific literature indicates that there is no established body of academic work specifically detailing the properties, synthesis, or biological activity of Benzyl 2-isopropoxynicotinate. Research on analogous structures, such as various benzyl esters and nicotinic acid derivatives, is available and provides a general context for the potential chemical space this compound occupies. However, direct extrapolation of properties from these analogs to this compound is speculative without dedicated experimental validation. The current academic understanding is therefore limited to its basic structural definition as the benzyl ester of 2-isopropoxynicotinic acid.

Identified Gaps in Academic Research Knowledge

The primary and most significant gap in academic research is the near-complete absence of studies focused on this compound. This encompasses a lack of information on:

Synthesis and Characterization: Detailed and optimized synthetic routes, along with comprehensive characterization of its physicochemical properties, are not published in academic journals. A patent application mentions a method for preparing a related compound in a manner analogous to the synthesis of a 2-isopropoxynicotinate derivative, but this does not constitute a thorough academic study.

Pharmacological Profile: There is no available data on its mechanism of action, potential biological targets, or its efficacy in any preclinical models of disease.

Pharmacokinetics and Metabolism: Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is entirely absent.

Structure-Activity Relationships (SAR): Without a defined biological activity, no SAR studies involving this compound or its close analogs have been reported.

Proposed Future Avenues for Mechanistic and Preclinical Research

Given the current void in knowledge, future research should begin with the fundamentals. A logical progression of investigation would involve:

Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic pathway to produce this compound in sufficient quantity and purity for further studies. This would be followed by thorough characterization using modern analytical techniques.

In Vitro Screening: A broad-based in vitro screening campaign against a panel of biologically relevant targets (e.g., enzymes, receptors, ion channels) could help to identify potential areas of pharmacological activity.

Target Identification and Validation: Should any significant "hits" be identified from screening, subsequent studies would be required to confirm the biological target and elucidate the mechanism of action at a molecular level.

Preclinical Efficacy Studies: If a validated mechanism of action is established, preclinical studies in relevant animal models of disease would be warranted to assess its potential therapeutic efficacy.

Potential as a Research Tool or Lead Compound in Drug Discovery (Preclinical)

At present, the potential of this compound as a research tool or a lead compound in drug discovery is entirely speculative. Its value in these areas is contingent on the discovery of a novel and potent biological activity. If future research were to uncover a specific and desirable pharmacological profile, it could then serve as a starting point for the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. Without this foundational data, its role in preclinical drug discovery remains an open and unanswered question.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-isopropoxynicotinate, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 2-isopropoxynicotinic acid with benzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purity optimization involves:

- Chromatographic purification : Use flash column chromatography with gradients of ethyl acetate/hexane (monitored by TLC).

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) based on solubility data from structural analogs like benzyl benzoate derivatives .

- Analytical validation : Confirm purity via HPLC (>95% area) and ¹H/¹³C NMR for structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are prone to degradation .

- Handling : Use gloves and eye protection; work in a fume hood to minimize inhalation risks. Static electricity precautions are critical during transfers (ground equipment) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 7.3–7.5 ppm for benzyl protons, δ 1.3–1.5 ppm for isopropyl groups) and FT-IR (C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

- Thermal Analysis : DSC to determine melting point and thermal stability (compare to analogs like 4-benzylmorpholine-3-carboxylic acid, mp 244–245°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Compare with boronic ester derivatives (e.g., 2-benzyloxyphenylboronic acid pinacol ester) to infer steric/electronic effects .

- Docking Studies : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina. Validate with experimental kinetics (e.g., IC₅₀ assays) .

Q. How should researchers resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer :

- Controlled Solubility Testing : Use the shake-flask method in solvents like DMSO, ethanol, and THF. Measure saturation points via UV-Vis spectroscopy (λmax ~260 nm).

- Data Reconciliation : Compare with structurally similar compounds (e.g., benzyl benzoate, solubility 0.1 mg/mL in water) to identify outliers. Cross-validate using Hansen solubility parameters .

Q. What strategies optimize the yield of this compound in scalable reactions?

- Methodological Answer :

- Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min vs. 6 hours conventional).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) for esterification efficiency. Monitor by in-situ FT-IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products